molecular formula C16H13F2NO3 B2993464 [2-(4-Fluoroanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate CAS No. 1794883-39-8

[2-(4-Fluoroanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate

Cat. No.: B2993464
CAS No.: 1794883-39-8
M. Wt: 305.281
InChI Key: DSKHVYKZBPSKFN-UHFFFAOYSA-N
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Description

[2-(4-Fluoroanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate: is an organic compound that features both fluoroaniline and fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(4-Fluoroanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate typically involves the reaction of 4-fluoroaniline with 2-oxoethyl 2-(3-fluorophenyl)acetate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the reaction, and the product is then purified using techniques such as recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing, heating, and purification can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, particularly at the aniline and phenyl groups. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the carbonyl group using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluoro groups can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the fluorine atoms.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted aniline or phenyl derivatives.

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules

Biology: In biological research, this compound can be used to study the effects of fluorinated compounds on biological systems. Its interactions with enzymes and receptors can provide insights into the role of fluorine in medicinal chemistry.

Medicine: The compound has potential applications in drug development, particularly in the design of fluorinated pharmaceuticals. Fluorine atoms can improve the metabolic stability and bioavailability of drugs.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as fluorinated polymers and coatings. Its unique properties can enhance the performance of these materials in various applications.

Mechanism of Action

The mechanism of action of [2-(4-Fluoroanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate involves its interaction with specific molecular targets. The fluoroaniline and fluorophenyl groups can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • [2-(4-Chloroanilino)-2-oxoethyl] 2-(3-chlorophenyl)acetate
  • [2-(4-Bromoanilino)-2-oxoethyl] 2-(3-bromophenyl)acetate
  • [2-(4-Methoxyanilino)-2-oxoethyl] 2-(3-methoxyphenyl)acetate

Comparison: Compared to its chloro, bromo, and methoxy analogs, [2-(4-Fluoroanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate exhibits unique properties due to the presence of fluorine atoms. Fluorine can enhance the metabolic stability, lipophilicity, and binding affinity of the compound, making it more effective in certain applications. The smaller size and higher electronegativity of fluorine compared to chlorine, bromine, and methoxy groups also contribute to its distinct behavior in chemical and biological systems.

Properties

IUPAC Name

[2-(4-fluoroanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F2NO3/c17-12-4-6-14(7-5-12)19-15(20)10-22-16(21)9-11-2-1-3-13(18)8-11/h1-8H,9-10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSKHVYKZBPSKFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CC(=O)OCC(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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